1-Methyl-5-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Methyl-5-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of methyl hydrazine with a suitable cyclopropyl ketone under acidic conditions to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The use of microchannel reactors has been reported to improve the efficiency and safety of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include substituted pyrazoles, ketones, alcohols, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-5-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-ylamine: A similar compound with an amino group instead of a carboxylic acid group.
1-Methyl-5-hydroxypyrazole: Features a hydroxyl group at the 5-position instead of a carboxylic acid group.
Uniqueness
1-Methyl-5-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a cyclopropyl group and a carboxylic acid group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-Methyl-5-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activity. This compound is characterized by a unique structure that includes a pyrazole ring and a cyclopropyl substituent, which may influence its interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C9H12N2O2 with a molecular weight of 180.20 g/mol. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C9H12N2O2 |
Molecular Weight | 180.20 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C9H12N2O2/c1-9(3-4-9)7-6(8(12)13)5-11(2)10-7/h5H,3-4H2,1-2H3,(H,12,13) |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or activator, modulating various biochemical pathways. Detailed studies are necessary to elucidate its binding affinities and interaction dynamics with target proteins.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
Anticancer Activity
Studies have demonstrated that derivatives of pyrazole compounds can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have shown cytotoxic effects against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, suggesting potential as anticancer agents .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in disease processes. For example, it may inhibit carbonic anhydrases (CAs), which are implicated in various cancers. Selective inhibition at nanomolar concentrations has been observed with certain pyrazole derivatives .
Anti-inflammatory Properties
Research into related compounds suggests potential anti-inflammatory effects, possibly through modulation of cytokine production or inhibition of inflammatory pathways .
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
- Cytotoxicity Studies : In vitro assays revealed that certain pyrazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Flow cytometry analyses showed that these compounds can trigger apoptosis through caspase activation pathways in cancer cells, emphasizing their potential as therapeutic agents .
- Enzyme Interaction Studies : Molecular docking studies have indicated strong interactions between pyrazole derivatives and target enzymes, providing insights into their mechanism of action .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-methyl-5-(1-methylcyclopropyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-9(3-4-9)7-6(8(12)13)5-10-11(7)2/h5H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
ZVIIANILDHSPSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=C(C=NN2C)C(=O)O |
Origin of Product |
United States |
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